molecular formula C16H11ClN4O2S B6561419 7-chloro-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021261-99-3

7-chloro-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6561419
CAS No.: 1021261-99-3
M. Wt: 358.8 g/mol
InChI Key: HQXZWWQFCCDQRK-UHFFFAOYSA-N
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Description

7-chloro-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C16H11ClN4O2S and its molecular weight is 358.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.0291245 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme . The molecular docking simulation performed using AutoDock4 indicates that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j shows more favorable interactions with the active site, which confirms its great inhibitory activity .

Biochemical Pathways

The urease enzyme plays a critical role in the biochemical pathway of urea conversion to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori . Therefore, the inhibition of the urease enzyme by this compound can disrupt this pathway and potentially affect the survival of H. pylori .

Pharmacokinetics

The high activity of the synthesized compounds against the urease enzyme suggests that they may have favorable adme properties .

Result of Action

The result of the compound’s action is the inhibition of the urease enzyme, leading to a disruption in the conversion of urea to ammonia and carbon dioxide . This disruption can potentially affect the survival of H. pylori, which relies on this conversion to increase the pH for its survival .

Properties

IUPAC Name

7-chloro-2-(3-methoxyanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O2S/c1-23-11-4-2-3-10(8-11)18-15-20-21-14(22)12-7-9(17)5-6-13(12)19-16(21)24-15/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXZWWQFCCDQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)Cl)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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